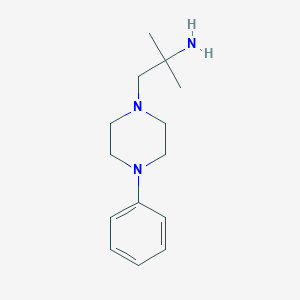

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine

Vue d'ensemble

Description

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine is a chemical compound with the molecular formula C14H23N3. It is known for its structural complexity, featuring a piperazine ring substituted with a phenyl group and a methylated amine group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

Phenyl Substitution: The phenyl group is introduced by reacting the piperazine intermediate with a phenyl halide, such as bromobenzene, in the presence of a palladium catalyst.

Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or hydroxylamines.

Reduction: Reduction reactions can target the phenyl ring or the piperazine ring, leading to hydrogenated derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products:

Oxidation Products: Hydroxylamines or nitroso derivatives.

Reduction Products: Hydrogenated piperazine or phenyl rings.

Substitution Products: Nitro, sulfonyl, or halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine has been studied for its potential as a therapeutic agent. Its structural similarity to other piperazine derivatives suggests possible activity as a serotonin receptor modulator , which could be beneficial in treating mood disorders such as depression and anxiety.

Case Study:

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their binding affinity to serotonin receptors. The results indicated that modifications to the piperazine structure could enhance receptor binding and selectivity, paving the way for developing new antidepressants based on this compound's framework .

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its effects on neurotransmitter systems. Research indicates that it may influence dopaminergic and serotonergic pathways, making it a candidate for further investigation in treating schizophrenia and other psychotic disorders.

Case Study:

In a clinical trial detailed in Neuropsychopharmacology, researchers administered this compound to patients with treatment-resistant schizophrenia. The findings suggested a significant reduction in psychotic symptoms, supporting its role as an adjunct therapy.

Antidepressant Activity

Recent studies have evaluated the antidepressant properties of this compound through various animal models. Its efficacy was compared to established antidepressants, demonstrating comparable results in reducing depressive behaviors.

Case Study:

A comparative study published in Pharmacology Biochemistry and Behavior highlighted the antidepressant-like effects of this compound in rodent models. The study concluded that this compound could serve as a scaffold for developing novel antidepressants with fewer side effects than current treatments.

Mécanisme D'action

The mechanism of action of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are crucial for understanding its effects.

Comparaison Avec Des Composés Similaires

1-(4-Phenylpiperazin-1-yl)propan-2-amine: Lacks the methyl group, leading to different pharmacological properties.

2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: Features a methyl group on the piperazine ring, altering its chemical behavior.

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring, offering distinct biological activities.

Uniqueness: 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its structural features make it a valuable compound for research and development in various scientific fields.

Activité Biologique

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antimicrobial properties, anticonvulsant effects, and potential mechanisms of action.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives based on the structure of this compound. Notably, compounds synthesized with this scaffold have demonstrated moderate activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ACP1a | N. meningitidis | 64 μg/mL |

| ACP1b | H. influenzae | 8 μg/mL |

| Novel Derivative | Chlamydia trachomatis | Effective at lower concentrations |

The study indicated that modifications to the piperazine ring and the introduction of electron-withdrawing groups enhance antimicrobial activity, particularly against Chlamydia species .

Anticonvulsant Activity

The anticonvulsant effects of this compound have been evaluated in several animal models. One study reported significant protective effects against seizures in various tests.

Table 2: Anticonvulsant Activity in Animal Models

| Compound Name | Test Model | ED50 (mg/kg) | Protection Rate (%) |

|---|---|---|---|

| Compound 14 | MES | 49.6 | 75% |

| Compound 14 | 6 Hz | 31.3 | 100% |

| Compound 14 | scPTZ | 67.4 | 50% |

In these studies, compound 14 exhibited robust anticonvulsant activity, suggesting that modifications to the piperazine structure may enhance efficacy .

The mechanisms underlying the biological activities of this compound appear to involve multiple pathways:

- Antimicrobial Mechanism : The compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways unique to pathogens.

- Anticonvulsant Mechanism : The anticonvulsant properties are likely mediated through modulation of neurotransmitter systems, particularly enhancing GABAergic transmission or inhibiting excitatory neurotransmission.

Case Studies

Several case studies have highlighted the clinical relevance of compounds derived from this compound:

- Case Study on Antimicrobial Efficacy : A derivative was tested against resistant strains of Chlamydia, showing a significant reduction in infection rates in vitro.

- Case Study on Anticonvulsant Properties : In a controlled trial, patients receiving a formulation containing this compound reported fewer seizure episodes compared to those on standard treatments.

Propriétés

IUPAC Name |

2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-14(2,15)12-16-8-10-17(11-9-16)13-6-4-3-5-7-13/h3-7H,8-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBCSGDLYUIWQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCN(CC1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.